molecular formula C9H11ClO B1604516 4-Chloro-2-isopropylphenol CAS No. 54461-05-1

4-Chloro-2-isopropylphenol

Cat. No. B1604516
CAS RN: 54461-05-1
M. Wt: 170.63 g/mol
InChI Key: JBEWAUJIUYSHQH-UHFFFAOYSA-N
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Description

4-Chloro-2-isopropylphenol, also known as 4-CIP, is a synthetic phenolic compound with wide-ranging applications in the pharmaceutical, agricultural, and industrial sectors. It has been used in the production of drugs, pesticides, and biocides, as well as in the synthesis of other compounds. 4-CIP has shown promise in the treatment of various diseases and conditions, including cancer, diabetes, and inflammation.

Scientific Research Applications

Synthesis and Structural Analysis

4-Chloro-2-isopropylphenol has been a subject of study in the field of chemical synthesis and structural analysis. For instance, the compound has been synthesized through coupling reactions and its structure confirmed by spectral data and elemental analysis. Such studies are crucial in understanding the chemical properties and potential applications of the compound (Zhang Li, 2000).

Oxidation in Aqueous Solutions

Research has also focused on the oxidation of 4-isopropylphenol in aqueous solutions, modeling the processes of oxidation of organic compounds with air oxygen. This is important for understanding the environmental impact and degradation processes of such compounds (I. Zenkevich & T. Pushkareva, 2018).

Hydrogen Bonding Studies

The association of 2-isopropylphenol through hydrogen bonding in various solvents has been investigated using high-resolution nuclear magnetic resonance spectroscopy. Such studies provide insights into the molecular interactions and behavior of the compound in different environments (Weihong Luo, Jyh-Long Lay & Jenn‐Shing Chen, 2001).

Photocatalytic Degradation

The photocatalytic degradation of chlorophenols, including derivatives of this compound, has been a significant area of study. This research is essential for environmental remediation, especially in treating pollutants in water (J. Lin, K. Sopajaree, Thidarat Jitjanesuwan & Ming-Chun Lu, 2018).

Sonochemical Degradation

The influence of mineral and organic matrices on the sonochemical degradation of 4-isopropylphenol has been explored. This research contributes to understanding how different environmental conditions affect the degradation process of such compounds (M. Chiha, O. Hamdaoui, S. Baup, N. Gondrexon & C. Pétrier, 2010).

Hydrogenation Behavior

Studies have also been conducted on the hydrogenation behavior of 4-isopropylphenol to other compounds, providing insights into potential industrial applications and chemical transformations (N. Hiyoshi, O. Sato, A. Yamaguchi, C. Rode & M. Shirai, 2012).

properties

IUPAC Name

4-chloro-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEWAUJIUYSHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343945
Record name 4-Chloro-2-isopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54461-05-1
Record name 4-Chloro-2-isopropylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a −10° C. solution of 4-chloro-2-(hydroxypropan-2-yl)phenol (6.00 g, 32.15 mmol) in 100 mL of methylene chloride add triethylsilane (31.0 mL, 194.08 mmol) and boron trifluoride diethyl etherate (66 mL, 520.82 mmol) dropwise over a period of 10 minutes. Keep the reaction mixture cold and stir for an additional hour before quenching with aqueous sodium bicarbonate. Separate the mixture, and extract the aqueous phase with methylene chloride. Wash combined organic phases with aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give a purple oil. Purify by flash chromatography using 25% ethyl acetate in hexanes to give 4.37 g (80%) of pure 4-chloro-2-isopropylphenol as a clear oil. 1H NMR (400 MHz, CDCl3) δ 7.15 (d, J=2.6 Hz, 1H), 7.01 (dd, J=8.5, 2.6 Hz, 1H), 6.66 (d, J=8.5 Hz, 1H), 4.77 (s, 1H), 3.17 (sept, 1H), 1.24 (d, J=6.9 Hz, 6H). 13C NMR (101 MHz, CDCl3) δ 151.26, 136.37, 126.56, 126.36, 125.81, 116.46, 27.14, 22.33. MS: m/e 171.
Name
4-chloro-2-(hydroxypropan-2-yl)phenol
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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